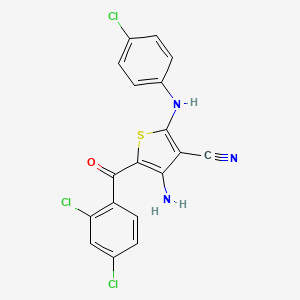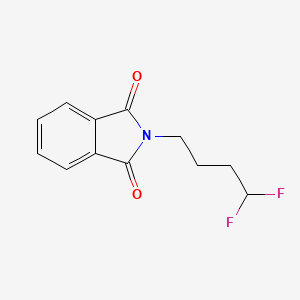
2-(4,4-二氟丁基)异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluorobutyl)isoindoline-1,3-dione is a useful research chemical . It has a molecular weight of 239.22 and its IUPAC name is 2-(4,4-difluorobutyl)isoindoline-1,3-dione .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, including 2-(4,4-Difluorobutyl)isoindoline-1,3-dione, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The InChI code for 2-(4,4-Difluorobutyl)isoindoline-1,3-dione is 1S/C12H11F2NO2/c13-10(14)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2 .Physical And Chemical Properties Analysis
2-(4,4-Difluorobutyl)isoindoline-1,3-dione has a molecular weight of 239.22 . Its physical form is solid and it should be stored in a refrigerator .科学研究应用
Chiral Synthesis
The synthetic utility of this compound is demonstrated by its transformation into valuable chiral six-membered carbocycles . Chirality plays a crucial role in drug interactions, and this compound’s unique structure may contribute to the development of enantioselective reactions.
Anticancer Agents
Studies have evaluated the cytotoxic effects of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione on cancer cells. As the compound concentration increases, there is a significant reduction in cell viability . Researchers investigate its potential as an anticancer agent, exploring mechanisms of action and optimizing its effectiveness.
安全和危害
未来方向
The necessity for the development and discovery of novel antiepileptic drugs is felt, and only 60–70% of patients respond to the current drugs . Isoindoline-1,3-dione derivatives, including 2-(4,4-Difluorobutyl)isoindoline-1,3-dione, could potentially be part of this development due to their wide array of bioactive properties .
作用机制
Target of Action
The primary target of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
2-(4,4-Difluorobutyl)isoindoline-1,3-dione interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s main amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways it is involved in .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes 2-(4,4-difluorobutyl)isoindoline-1,3-dione, have favorable pharmacokinetic parameters .
Result of Action
Its interaction with the dopamine receptor d2 suggests it may influence neuronal activity and neurotransmission
属性
IUPAC Name |
2-(4,4-difluorobutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c13-10(14)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXXZWMICKJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluorobutyl)isoindoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

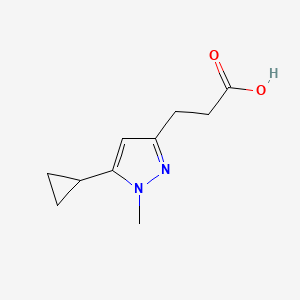
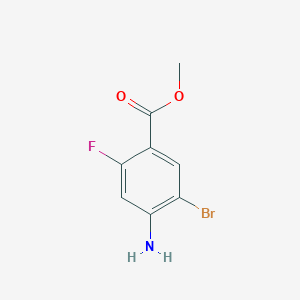
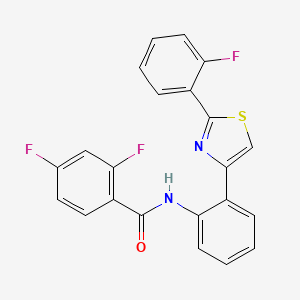
![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)
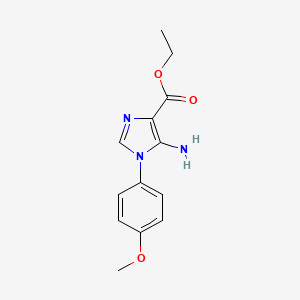
![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)

![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)
